6-Methyl-1-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Methyl-1-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate amines with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
6-Methyl-1-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-1-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine
- 6-Methyl-1-(2-bromophenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine
- 6-Methyl-1-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine
Uniqueness
6-Methyl-1-(2-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s electronic properties and interactions with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
62282-10-4 |
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Molecular Formula |
C11H15N5 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-methyl-1-(2-methylphenyl)-2H-1,3,5-triazine-4,6-diamine |
InChI |
InChI=1S/C11H15N5/c1-7-5-3-4-6-9(7)16-8(2)14-10(12)15-11(16)13/h3-6,8H,1-2H3,(H4,12,13,14,15) |
InChI Key |
DSCCKCHOFSKKJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(N=C(N1C2=CC=CC=C2C)N)N |
Origin of Product |
United States |
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